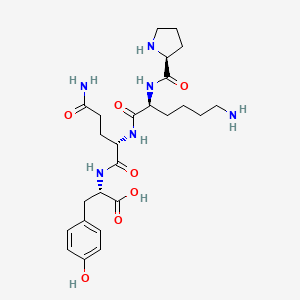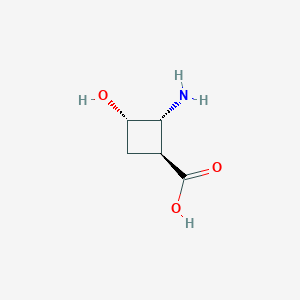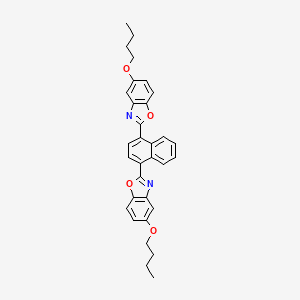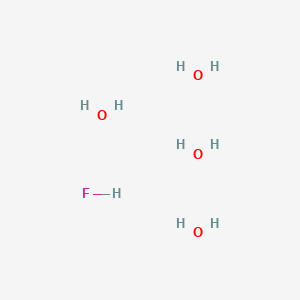![molecular formula C33H20S2 B14247917 2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)- CAS No. 405160-06-7](/img/structure/B14247917.png)
2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is characterized by its unique structure, which combines the properties of bithiophene and spirobifluorene, making it a promising candidate for various applications, particularly in the development of organic semiconductors and light-emitting materials .
Méthodes De Préparation
The synthesis of 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves a multi-step process. One common synthetic route includes the use of a Lewis acid-promoted Friedel–Crafts reaction followed by an oxidation process Industrial production methods often involve similar synthetic routes but are optimized for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of thiols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its electronic properties
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is a key component in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, contributing to advancements in display technology and renewable energy .
Mécanisme D'action
The mechanism by which 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- exerts its effects is primarily through its interaction with electronic and molecular pathways. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its function in organic semiconductors. Additionally, its ability to undergo various chemical modifications enables it to target specific molecular pathways, enhancing its versatility in different applications .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- stands out due to its unique combination of bithiophene and spirobifluorene structures. This combination imparts superior electronic properties, making it more efficient in applications such as OLEDs and organic solar cells. Similar compounds include:
2,2’-Bithiophene: A simpler structure with fewer electronic properties.
9,9’-Spirobifluorene: Known for its use in organic electronics but lacks the additional properties provided by the bithiophene moiety .
Propriétés
Numéro CAS |
405160-06-7 |
|---|---|
Formule moléculaire |
C33H20S2 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
2-(9,9'-spirobi[fluorene]-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C33H20S2/c1-4-11-26-22(8-1)23-9-2-5-12-27(23)33(26)28-13-6-3-10-24(28)25-16-15-21(20-29(25)33)30-17-18-32(35-30)31-14-7-19-34-31/h1-20H |
Clé InChI |
JXEJOZPQWXAWIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC=C(S7)C8=CC=CS8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)


![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)

